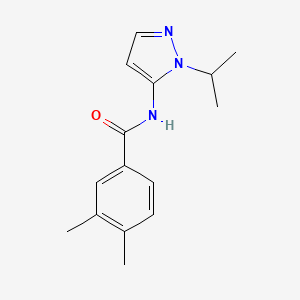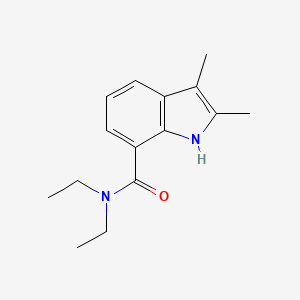
3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide is a compound with potential therapeutic applications in the field of medicine. It belongs to the class of benzamide derivatives and is known for its unique chemical structure.
Mecanismo De Acción
The exact mechanism of action of 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that play a role in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the immune response, reduce inflammation, and induce cell death in cancer cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide in lab experiments is its potential therapeutic applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide. These include further studies on its mechanism of action, its potential therapeutic applications in the treatment of neurological disorders, and its use as a potential chemotherapeutic agent. Additionally, future studies could focus on improving the compound's solubility and reducing its potential toxicity.
In conclusion, this compound is a compound with potential therapeutic applications in the field of medicine. Its unique chemical structure and potential therapeutic properties make it an interesting subject for scientific research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide involves a multi-step process. The first step involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-propan-2-ylpyrazole to form the desired compound.
Aplicaciones Científicas De Investigación
3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
3,4-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10(2)18-14(7-8-16-18)17-15(19)13-6-5-11(3)12(4)9-13/h5-10H,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARSOAUYJOPAQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N-methyl-4-(2-oxopiperidin-1-yl)benzamide](/img/structure/B7538726.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B7538741.png)
![5-methyl-N-[3-[methyl(phenyl)sulfamoyl]phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7538755.png)

![6-[(2-thiophen-2-ylquinazolin-4-yl)amino]-4H-1,4-benzoxazin-3-one](/img/structure/B7538770.png)


![N-[4-(1,2,4-triazol-1-yl)phenyl]benzamide](/img/structure/B7538793.png)
![5-[(5-Fluoroquinolin-8-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7538799.png)
![N-[5-(piperidine-1-carbonyl)thiophen-2-yl]acetamide](/img/structure/B7538828.png)

![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)-N-[3-(1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B7538837.png)